molecular formula C21H18N2O2 B4496703 10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one

10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one

Cat. No.: B4496703
M. Wt: 330.4 g/mol
InChI Key: CPHHDUWDHAULIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[63104,12]dodeca-4(12),5,7,10-tetraen-9-one is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

The synthesis of 10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one involves multiple steps, typically starting with the preparation of the isoquinoline and azatricyclo intermediates. Common synthetic routes include:

    Isoquinoline Synthesis: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.

    Azatricyclo Intermediate Synthesis: This involves the formation of the tricyclic core through a series of cyclization reactions, often using palladium-catalyzed cross-coupling reactions.

    Final Coupling: The isoquinoline and azatricyclo intermediates are then coupled under specific conditions, such as using a strong base and a suitable solvent, to form the final compound.

Chemical Reactions Analysis

10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring systems, using reagents like sodium hydride and alkyl halides.

    Cyclization: The compound can undergo intramolecular cyclization under acidic or basic conditions to form new ring structures.

Scientific Research Applications

10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential therapeutic effects.

    Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar compounds to 10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one include:

    Quinoline Derivatives: These compounds share the quinoline core and exhibit similar biological activities.

    Isoquinoline Derivatives: These compounds have the isoquinoline structure and are studied for their pharmacological properties.

    Tricyclic Compounds: These compounds have a similar tricyclic structure and are explored for their potential in drug design and materials science.

The uniqueness of this compound lies in its combination of multiple ring systems, which provides a distinct set of chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20-17-7-3-6-15-9-10-22(19(15)17)13-18(20)21(25)23-11-8-14-4-1-2-5-16(14)12-23/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHHDUWDHAULIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C(=O)C3=CC=CC1=C32)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one
Reactant of Route 2
Reactant of Route 2
10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one
Reactant of Route 3
Reactant of Route 3
10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one
Reactant of Route 4
10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one
Reactant of Route 5
10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one
Reactant of Route 6
10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.